molecular formula C16H10Br2S B15382045 2,5-Dibromo-3,4-diphenylthiophene

2,5-Dibromo-3,4-diphenylthiophene

Cat. No.: B15382045
M. Wt: 394.1 g/mol
InChI Key: FGNGIBIHCBGMIG-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-diphenylthiophene is a halogenated thiophene derivative characterized by bromine atoms at the 2- and 5-positions and phenyl groups at the 3- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated materials for optoelectronic applications. Its synthesis typically involves Suzuki-Miyaura coupling reactions between 2,5-dibromo-3,4-dinitrothiophene and phenylboronic acids, as demonstrated in fluorophore synthesis . The bulky phenyl substituents enhance steric hindrance, improving thermal stability and influencing π-conjugation, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Properties

IUPAC Name

2,5-dibromo-3,4-diphenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2S/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGIBIHCBGMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,5-Dibromo-3,4-dinitrothiophene (CAS 52431-30-8)

  • Structure : Bromine at 2,5-positions; nitro groups at 3,4-positions.
  • Molecular Formula : C₄Br₂N₂O₄S
  • Molecular Weight : 331.93 g/mol .
  • Synthesis : Prepared via nitration and bromination of thiophene derivatives. Acts as a precursor for coupling reactions (e.g., Suzuki, Stille) due to its electron-withdrawing nitro groups, which activate the bromine atoms for nucleophilic substitution .
  • Applications : Widely used in synthesizing low-bandgap polymers for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
  • Key Differences :
    • The nitro groups reduce solubility in organic solvents compared to phenyl-substituted derivatives.
    • Higher reactivity in cross-coupling reactions due to electron-deficient aromatic core .

2,5-Dibromo-3,4-dimethylthiophene (CAS 74707-05-4)

  • Structure : Bromine at 2,5-positions; methyl groups at 3,4-positions.
  • Molecular Formula : C₆H₆Br₂S
  • Molecular Weight : 269.99 g/mol .
  • Synthesis : Likely synthesized via direct bromination of 3,4-dimethylthiophene.
  • Applications: Intermediate in pharmaceutical and materials chemistry. Limited optoelectronic utility due to weaker π-conjugation from methyl groups.
  • Key Differences: Methyl groups enhance solubility in ethanol and dimethylformamide (DMF) but reduce thermal stability compared to phenyl derivatives . Light-sensitive and less stable under prolonged storage .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Structure : Bromine at 3,4-positions; tetraphenyl substitution on a dihydrofuran core.
  • Molecular Formula : C₂₈H₂₀Br₂O
  • Molecular Weight : 532.26 g/mol .
  • Synthesis : Prepared via cyclization reactions involving brominated precursors.
  • Applications : Primarily studied for its crystallographic properties, including Br⋯Br halogen bonding and C–H⋯H interactions, relevant to crystal engineering .
  • Key Differences: Non-aromatic dihydrofuran core contrasts with thiophene’s aromaticity, reducing electronic delocalization. Bulky tetraphenyl groups limit solubility but enhance crystallinity .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Solubility Key Applications Reactivity Notes
2,5-Dibromo-3,4-diphenylthiophene 3,4-Ph; 2,5-Br ~402.12 (estimated) Moderate in organic solvents OLEDs, OPVs, OFETs High steric hindrance; stable
2,5-Dibromo-3,4-dinitrothiophene 3,4-NO₂; 2,5-Br 331.93 Low (polar solvents) Polymer synthesis, optoelectronics Electron-deficient; reactive
2,5-Dibromo-3,4-dimethylthiophene 3,4-Me; 2,5-Br 269.99 High in DMF, ethanol Pharmaceutical intermediates Light-sensitive; less stable
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 3,4-Br; tetraphenyl 532.26 Low (crystalline solid) Crystal engineering Non-aromatic; halogen bonding

Research Findings and Implications

  • Synthetic Flexibility : Suzuki coupling is more efficient for phenyl functionalization compared to nitro reduction routes, which suffer from poor yields .
  • Stability : Bulky substituents (e.g., phenyl) improve thermal stability but reduce solubility, necessitating solvent optimization in device fabrication .

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